molecular formula C7H3Cl2F2NO3 B1410450 1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene CAS No. 1804516-81-1

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene

Cat. No. B1410450
CAS RN: 1804516-81-1
M. Wt: 258 g/mol
InChI Key: YLCVVJHGUVRPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene (1,2-DCF-3-NB) is an organic compound that is widely used in the synthesis of drugs and other compounds. It is an aromatic nitro compound with an aromatic ring containing two chlorine atoms and two fluorine atoms. It is a colorless solid that is soluble in organic solvents. It is used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene is used in a variety of scientific research applications. It is used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It is also used in the synthesis of agrochemicals, such as herbicides and fungicides, and dyes. It has also been used in the synthesis of a variety of other compounds, such as polymers and catalysts.

Mechanism of Action

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene is an aromatic nitro compound that acts as an electron-withdrawing group. It is believed to act as a proton donor, which can facilitate the formation of a new bond between two molecules. It can also act as a nucleophile, which can facilitate the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450 and DNA polymerase. It has also been found to inhibit the activity of other enzymes, such as proteases and phosphatases. It has also been found to be toxic to a variety of organisms, including bacteria, fungi, and plants.

Advantages and Limitations for Lab Experiments

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. It is also relatively easy to handle and store. One of the main limitations of using this compound is that it is toxic and can be dangerous to handle. It is also highly flammable and should be handled with caution.

Future Directions

1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene has a number of potential future directions. It could be used in the synthesis of a variety of drugs and agrochemicals. It could also be used in the synthesis of a variety of other compounds, such as polymers and catalysts. It could also be used in the development of new drugs and agrochemicals. Additionally, it could be used to study the biochemical and physiological effects of this compound on various organisms. Finally, it could be used to study the environmental impact of this compound and its derivatives.

properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(15-7(10)11)6(5(3)9)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCVVJHGUVRPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,2-Dichloro-4-difluoromethoxy-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.